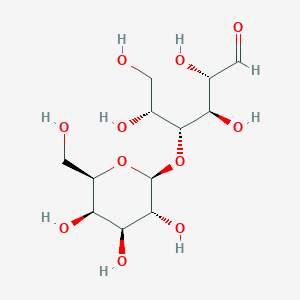
Arachidonylcyclopropylamide
Vue d'ensemble
Description
Arachidonylcyclopropylamide (ACPA) is a synthetic agonist of the cannabinoid receptor 1 (CB1R). It is considered to be a selective cannabinoid agonist as it binds primarily to the CB1R and has low affinity to the cannabinoid receptor 2 (CB2R) (K i = 2.2 nM for CB1R; K i = 700 nM for CB2R) .
Molecular Structure Analysis
ACPA has a molecular formula of C23H37NO and an average mass of 343.546 Da .
Applications De Recherche Scientifique
Cannabinoid Receptor Research
ACPA is a high-affinity selective agonist for the cannabinoid CB1 receptor . It is used in research to study the role of CB1 receptors in various physiological processes, including pain, appetite, and mood regulation. By binding to these receptors, ACPA helps in understanding the endocannabinoid system’s influence on these functions.
Pain Management
Studies have shown that ACPA can be used to develop multi-target agents for treating inflammation and pain. The compound’s interaction with the arachidonic acid pathway suggests potential efficacy in pain relief, particularly in conditions where conventional analgesics are less effective.
Anti-inflammatory Applications
ACPA’s role in the modulation of inflammatory mediators has been explored, particularly in the context of periodontal diseases. By affecting local arachidonic acid metabolites, ACPA may contribute to slowing the progression of inflammatory conditions.
Cancer Research
Research on pancreatic adenocarcinoma cell lines treated with ACPA has indicated that it can regulate proteins related to cell growth and metabolism. This suggests a potential application in developing cannabinoid-based therapies for certain types of cancer.
Neuroscience
ACPA has been used to investigate the effects of cannabinoids on neurological functions. Its ability to inhibit forskolin-induced cAMP accumulation and increase binding of GTPγS to cerebellar membranes makes it a valuable tool in studying neuropharmacology .
Pharmacokinetics and Metabolism
The synthesis and analysis of ACPA analogs provide insights into the pharmacokinetics and metabolism of cannabinoid compounds. Understanding how ACPA and its derivatives are metabolized can inform the development of new drugs with improved efficacy and safety profiles.
Immune System Modulation
ACPA’s interaction with cannabinoid receptors may have implications for the immune system. Research into how ACPA affects immune cell migration and function could lead to new strategies for treating autoimmune diseases .
Thermoregulation
ACPA has been shown to produce hypothermia in mice, indicating its effect on the body’s temperature regulation mechanisms . This application is significant in understanding how cannabinoid receptors can influence thermoregulation.
Mécanisme D'action
Target of Action
Arachidonylcyclopropylamide (ACPA) is a synthetic agonist that primarily targets the cannabinoid receptor 1 (CB1R) . The CB1R is a G protein-coupled receptor found in the brain and peripheral tissues . ACPA has a low affinity for the cannabinoid receptor 2 (CB2R), making it a selective cannabinoid agonist .
Mode of Action
ACPA interacts with its primary target, the CB1R, by binding to it . This binding triggers a series of downstream processes mediated through the inhibition of adenylate cyclase, leading to a decrease in intracellular cAMP . This interaction results in various physiological effects, including the modulation of neurotransmitter release .
Biochemical Pathways
The activation of CB1R by ACPA affects several biochemical pathways. For instance, it has been shown to reduce the action-potential-evoked calcium transient in nerve terminals . This decrease in calcium levels can inhibit neurotransmitter release, affecting synaptic transmission .
Result of Action
The binding of ACPA to CB1R has several molecular and cellular effects. It has been shown to induce a dose-dependent increase in microglial BV-2 cell migration . Additionally, ACPA’s activation of CB1R can inhibit GABAergic synaptic transmission onto superficial and deep medial entorhinal neurons .
Safety and Hazards
According to the available safety data sheet, ACPA should not be used for food, drug, pesticide or biocidal product use. It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation. In case of contact, immediate medical attention is advised .
Relevant Papers
There are several papers that discuss ACPA. One paper discusses the comparative antinociceptive effect of ACPA and lignocaine, a local anaesthetic agent, following direct intrawound administration in rats . Another paper discusses the anxiolytic and antidepressant effects of ACPA and harmaline co-treatment . A third paper discusses the amelioration of memory impairment by corticolimbic microinjections of ACPA in a streptozotocin-induced Alzheimer’s rat model .
Propriétés
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-22-20-21-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGAUBPACOBAMV-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400110 | |
| Record name | (5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-icosatetraenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arachidonylcyclopropylamide | |
CAS RN |
229021-64-1 | |
| Record name | (5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-eicosatetraenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229021-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-icosatetraenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)




![[(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B123687.png)



